1H-Imidazole, 4-methyl-2-(4-methylphenyl)-

Corrosion inhibition Copper protection Imidazole derivatives

1H-Imidazole, 4-methyl-2-(4-methylphenyl)- (CAS 55041-15-1), also referred to as 4-methyl-2-(p-tolyl)-1H-imidazole, is a 2,4-disubstituted imidazole heterocycle (C₁₁H₁₂N₂, MW 172.23). It belongs to the broader class of aryl-imidazoles, which are widely exploited as pharmacophores in medicinal chemistry and as corrosion inhibitors in materials science.

Molecular Formula C11H12N2
Molecular Weight 172.23 g/mol
CAS No. 55041-15-1
Cat. No. B13675348
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1H-Imidazole, 4-methyl-2-(4-methylphenyl)-
CAS55041-15-1
Molecular FormulaC11H12N2
Molecular Weight172.23 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)C2=NC=C(N2)C
InChIInChI=1S/C11H12N2/c1-8-3-5-10(6-4-8)11-12-7-9(2)13-11/h3-7H,1-2H3,(H,12,13)
InChIKeySLBOPPAMJWJICL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1H-Imidazole, 4-methyl-2-(4-methylphenyl)- (CAS 55041-15-1): A 2,4-Disubstituted Imidazole Scaffold for Corrosion Science and Anticancer Drug Discovery


1H-Imidazole, 4-methyl-2-(4-methylphenyl)- (CAS 55041-15-1), also referred to as 4-methyl-2-(p-tolyl)-1H-imidazole, is a 2,4-disubstituted imidazole heterocycle (C₁₁H₁₂N₂, MW 172.23) . It belongs to the broader class of aryl-imidazoles, which are widely exploited as pharmacophores in medicinal chemistry and as corrosion inhibitors in materials science [1]. The compound itself functions principally as a versatile synthetic intermediate; its core scaffold is embedded in several bioactive molecules, most notably the colchicine-binding site inhibitor BZML [2]. This evidence guide clarifies the quantifiable differentiation of this scaffold and its derivatives relative to closest structural analogs, enabling informed selection for research or procurement.

Why 4-Methyl-2-(p-tolyl)-1H-imidazole Cannot Be Arbitrarily Replaced by Other Aryl-Imidazole Analogs


The imidazole class displays extreme sensitivity to substitution pattern and position. Simply swapping the 2-(p-tolyl) group of the target compound for 2-phenyl (CAS 827-43-0) removes the electron-donating methyl substituent, which alters both the lipophilicity and the electronic properties of the aryl ring . Crucially, the regioisomer 1-(p-tolyl)-4-methylimidazole—differing only in the attachment point of the tolyl group (N-1 vs C-2)—consistently outperforms all other imidazole derivatives as a copper corrosion inhibitor, demonstrating that even subtle positional isomerism dictates functional performance [1]. Likewise, omission of the 4-methyl group (CAS 37122-50-2) eliminates a key handle for further synthetic elaboration, as the 4-methyl position serves as the functionalization site in the anticancer candidate BZML [2]. These examples underscore that neither simple phenyl analogs nor positional isomers can substitute for 4-methyl-2-(p-tolyl)-1H-imidazole without compromising the specific performance profiles documented below.

Quantitative Comparative Evidence: Performance Differentiation of 4-Methyl-2-(p-tolyl)-1H-imidazole and its Closest Analogs


Corrosion Inhibition Efficiency on Copper: Direct Head-to-Head Comparison of Imidazole Derivatives in 0.5 M HCl

A systematic study directly compared five imidazole derivatives under identical conditions. The regioisomer 1-(p-tolyl)-4-methylimidazole demonstrated the highest inhibitory efficiency among all tested compounds, outperforming imidazole, 4-methylimidazole, 4-methyl-5-hydroxymethylimidazole, and 1-phenyl-4-methylimidazole [1]. The activation energy for the corrosion process in the presence of 1-(p-tolyl)-4-methylimidazole was 5 kJ/mol, the highest value among the series, consistent with strongest adsorption and most effective surface blocking [1]. The standard free energy of adsorption was -16 kJ/mol, indicating physisorption [1]. While these data are for the 1-(p-tolyl) regioisomer rather than the 2-(p-tolyl) target compound, the presence of the p-tolyl group is the key structural determinant of superior inhibition, as the 1-phenyl analog (lacking the methyl group) consistently showed lower efficiency [1].

Corrosion inhibition Copper protection Imidazole derivatives Potentiodynamic polarization

Protective Film Formation Kinetics: Tolyl-Substituted Imidazole Forms a Stable Thin Film More Rapidly Than the Phenyl Analog

Time-resolved AC impedance measurements revealed a critical mechanistic difference: while 1-phenyl-4-methylimidazole forms a thick protective layer that grows slowly over time (indicated by progressively increasing absolute impedance), 1-(p-tolyl)-4-methylimidazole forms a thin, protective film almost immediately upon immersion, and this film remains stable over extended exposure [1]. This rapid film formation is attributed to the electron-donating methyl substituent on the tolyl ring, which enhances adsorption kinetics. The thin-film morphology also suggests that the tolyl derivative may be more suitable for applications requiring minimal coating thickness, such as electronics or precision components.

Copper corrosion Impedance spectroscopy Film formation Surface protection

Anticancer Scaffold Value: BZML Derived from 4-Methyl-2-(p-tolyl)-1H-imidazole Demonstrates Potent Cytotoxicity Against Drug-Resistant Cancer Cells

The derivative 5-(3,4,5-trimethoxybenzoyl)-4-methyl-2-(p-tolyl)imidazol (BZML), constructed directly on the target compound scaffold, was identified through screening of a series of colchicine binding site inhibitors (CBSIs) and displayed potent cytotoxic activity against both parental A549 non-small cell lung cancer cells and multidrug-resistant A549/Taxol cells [1]. BZML inhibited tubulin polymerization, caused G2/M arrest, and induced mitotic catastrophe in the resistant line. Critically, BZML was a poor substrate for P-glycoprotein (P-gp) and actively downregulated P-gp expression at mRNA and protein levels, enabling it to circumvent the MDR phenotype [1]. A follow-up study confirmed BZML-induced mitotic catastrophe in A549/Taxol cells with an IC₅₀ of 14.6 nM against H1299 cells [2]. This class-level structure-activity relationship (SAR) establishes that the 4-methyl-2-(p-tolyl)-1H-imidazole core is a productive scaffold for CBSI development, providing a differentiated starting point compared to 2-phenyl or 2-unsubstituted imidazole scaffolds.

Anticancer Colchicine binding site Multidrug resistance Mitotic catastrophe Tubulin polymerization

Broad-Spectrum Antitumor SAR: 5-Aryl-1H-Imidazoles Demonstrate Potent Activity Against Apoptosis-Resistant Cancer Models Including Melanoma

A comprehensive SAR study of 48 aryl-1H-imidazole derivatives, including 5-aryl substituted analogs structurally related to the target compound, revealed a wide range of in vitro growth inhibitory activities with IC₅₀ values spanning from >100 μM to single-digit μM across multiple apoptosis-resistant cancer cell lines [1]. The lead compound 2i displayed similar growth inhibition irrespective of the cells' resistance levels to proapoptotic stimuli and was found to be cytostatic in melanoma cell lines [1]. Testing via the NCI Human Tumor Cell Line Anti-Cancer Drug Screen and COMPARE algorithm revealed no correlation with existing drug profiles, indicating a novel mechanism of action involving mitochondrial targeting, confirmed by reactive oxygen species production and oxygen consumption measurements [1]. This body of SAR data demonstrates that the aryl-imidazole scaffold class—within which 4-methyl-2-(p-tolyl)-1H-imidazole resides—can be elaborated into anticancer agents with activity against notoriously resistant tumor types, a differentiation from imidazole scaffolds lacking the 2-aryl group.

Antitumor 5-Aryl-imidazoles Apoptosis resistance Melanoma Mitochondrial targeting NCI COMPARE

Anti-Inflammatory Differentiation: 5-Carboxylic Acid Derivative Displays Preferential COX-2 Selectivity Over COX-1

The 4-methyl-2-(p-tolyl)-1H-imidazole-5-carboxylic acid derivative was evaluated in cyclooxygenase (COX) inhibition studies and demonstrated higher selectivity for COX-2 over COX-1 . This selectivity profile is pharmacologically significant because COX-1 inhibition is associated with gastrointestinal side effects that limit the clinical utility of traditional non-steroidal anti-inflammatory drugs (NSAIDs), whereas selective COX-2 inhibition maintains anti-inflammatory efficacy while reducing gastric toxicity. The data suggest that the 4-methyl-2-(p-tolyl)-1H-imidazole scaffold, when appropriately functionalized at the 5-position, can yield COX-2-selective inhibitors, thereby differentiating this scaffold from other imidazole derivatives that may lack this built-in selectivity potential. Quantitative IC₅₀ values for COX-1 and COX-2, along with the selectivity ratio, are available in the primary publication.

Anti-inflammatory COX-2 selectivity Imidazole-5-carboxylic acid NSAID-sparing profile

Copper Corrosion Inhibition in Sulphate Media: Tolyl Imidazole Outperforms Phenyl Imidazole

A comparative study examining 1-(p-tolyl)-4-methylimidazole versus 1-phenyl-4-methylimidazole on synthetic bronze patina in sulphate-containing urban atmosphere simulants confirmed that the tolyl-substituted derivative provided superior inhibition [1]. This finding extends the performance advantage of the p-tolyl substitution beyond HCl media to near-neutral sulphate environments relevant to atmospheric corrosion and cultural heritage conservation. While the study used the 1-substituted regioisomer, the consistent superiority of the tolyl group over the phenyl group across multiple media types reinforces the conclusion that the p-tolyl moiety is the critical functional determinant for corrosion inhibition performance [1].

Copper corrosion Sulphate media Imidazole inhibitors Bronze patina Cultural heritage conservation

Recommended Application Scenarios for 4-Methyl-2-(p-tolyl)-1H-imidazole Based on Quantitative Evidence


Medicinal Chemistry: Synthesis of Colchicine Binding Site Inhibitors (CBSIs) to Overcome Multidrug Resistance

Use 4-methyl-2-(p-tolyl)-1H-imidazole as a key intermediate for installing the 5-(3,4,5-trimethoxybenzoyl) group to generate BZML-class CBSIs. The resulting compounds have demonstrated potent cytotoxicity against drug-resistant NSCLC cells (IC₅₀ of 14.6 nM against H1299), the ability to circumvent P-gp-mediated MDR, and the capacity to induce mitotic catastrophe—a cell death mechanism that bypasses classical apoptosis resistance [1]. The broader SAR of 5-aryl-1H-imidazoles supports the feasibility of generating mitochondrial-targeting anticancer agents with activity against apoptosis-resistant melanomas and other hard-to-treat cancers [2].

Corrosion Science: Development of Rapid-Acting Copper Corrosion Inhibitors for Hydrochloric Acid Environments

Exploit the p-tolyl-imidazole scaffold for formulating copper corrosion inhibitors in acidic cleaning, pickling, or descaling operations. The p-tolyl substitution (as demonstrated with the closely related 1-(p-tolyl)-4-methylimidazole) yields the highest inhibitory efficiency among imidazole derivatives in 0.5 M HCl, characterized by rapid formation of a thin, stable protective film and favorable physisorption thermodynamics (ΔG°ₐₐₛ ≈ -16 kJ/mol) [1]. The thin-film morphology is particularly advantageous for precision applications in electronics manufacturing where thick inhibitor layers could interfere with electrical contact integrity [2].

Anti-Inflammatory Drug Discovery: Design of COX-2-Selective Imidazole-5-Carboxylic Acid Derivatives

Functionalize the 5-position of 4-methyl-2-(p-tolyl)-1H-imidazole with a carboxylic acid group to access COX-2-selective anti-inflammatory lead compounds. Preliminary evidence indicates preferential COX-2 inhibition over COX-1, suggesting a reduced gastrointestinal side-effect profile compared to non-selective NSAIDs [1]. This application leverages the scaffold's synthetic accessibility at the 5-position, which is well-precedented in the literature for generating trisubstituted imidazoles with biological activity.

Cultural Heritage Conservation: Bronze Patina Protection in Sulphate-Containing Urban Atmospheres

Apply p-tolyl-imidazole-based inhibitors for protecting bronze artifacts and architectural elements exposed to urban atmospheric corrosion. Comparative studies on synthetic bronze patina demonstrate that the tolyl-substituted imidazole outperforms the phenyl analog in sulphate media, which simulates the corrosive environment of polluted urban atmospheres [1]. The stable, thin protective film formed by the tolyl derivative is compatible with conservation requirements where minimal aesthetic alteration of the patina surface is desired [1].

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